molecular formula C9H11ClF3N B3135902 N-Benzyl-2,2,2-trifluoroethanamine;hydrochloride CAS No. 405878-98-0

N-Benzyl-2,2,2-trifluoroethanamine;hydrochloride

Cat. No. B3135902
CAS RN: 405878-98-0
M. Wt: 225.64 g/mol
InChI Key: GOZGAFVDXDYLRF-UHFFFAOYSA-N
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Description

N-Benzyl-2,2,2-trifluoroethanamine hydrochloride is a chemical compound with the CAS Number: 405878-98-0 . It has a molecular weight of 225.64 and its IUPAC name is N-benzyl-2,2,2-trifluoroethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for N-Benzyl-2,2,2-trifluoroethanamine hydrochloride is 1S/C9H10F3N.ClH/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-Benzyl-2,2,2-trifluoroethanamine hydrochloride is typically a powder . It is stored at room temperature . The compound’s InChI key is GOZGAFVDXDYLRF-UHFFFAOYSA-N .

Scientific Research Applications

Molecular Docking Studies N-Benzyl-2,2,2-trifluoroethanamine hydrochloride has been explored for its potential in drug development through molecular docking studies. These studies investigate the inhibition of enzymes like AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase, which are targets for antibacterial and antifungal drugs. The compound exhibits low docking energy, making it a candidate for further evaluation in drug development (Balachandran et al., 2015).

Electrolyte Applications In another significant application, N-Benzyl-2,2,2-trifluoroethanamine hydrochloride is used to create various salts that find applications as electrolytes in batteries and fuel cells, ionic liquids, or Lewis acids. These salts are prepared through an original one-pot procedure, demonstrating the compound's versatility in different industrial applications (Àrvai et al., 2009).

Medicinal Chemistry N-Benzyl-2,2,2-trifluoroethanamine hydrochloride is also instrumental in medicinal chemistry. For instance, it is utilized in the synthesis of novel fluorinated compounds, acting as probes for measuring tumor hypoxia through 19F-magnetic resonance spectroscopy. This application is crucial in non-invasive detection and imaging in cancer research, providing vital insights into tumor dynamics (Papadopoulou et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers I found a paper titled “Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis” that might be relevant . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .

properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZGAFVDXDYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,2,2-trifluoroethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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